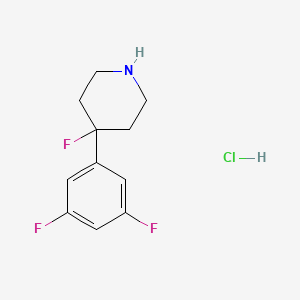

4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H13ClF3N |

|---|---|

Molecular Weight |

251.67 g/mol |

IUPAC Name |

4-(3,5-difluorophenyl)-4-fluoropiperidine;hydrochloride |

InChI |

InChI=1S/C11H12F3N.ClH/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11;/h5-7,15H,1-4H2;1H |

InChI Key |

ZJKYOLGCZODGIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C2=CC(=CC(=C2)F)F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Formation

The piperidine ring is typically constructed via cyclization or reduction of tetrahydropyridine derivatives. A patented method describes the reduction of 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methyl-1,2,3,6-tetrahydropyridine using hydrogenation catalysts (e.g., palladium on carbon) under mild conditions (25–50°C, 1–3 atm H₂). The intermediate is then treated with formaldehyde to introduce the hydroxymethyl group, achieving yields of 68–72%.

Key Reaction Conditions for Ring Formation

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 1-Methyl-3-hydroxymethyl-tetrahydropyridine | |

| Catalyst | Pd/C (5–10 wt%) | |

| Solvent | Ethanol or methanol | |

| Temperature | 25–50°C | |

| Yield | 68–72% |

Introduction of the 3,5-Difluorophenyl Group

The 3,5-difluorophenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. A prominent approach utilizes a palladium-catalyzed coupling reaction between a boronic acid derivative and a halogenated piperidine precursor. For example, 4-bromo-4-fluoropiperidine reacts with 3,5-difluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture at 80°C, yielding 85–90% of the coupled product.

Optimized Coupling Conditions

| Parameter | Details | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2–5 mol%) | |

| Base | Na₂CO₃ | |

| Solvent | Toluene/water (3:1) | |

| Temperature | 80°C, 12–24 hours | |

| Yield | 85–90% |

Fluorination at the Piperidine 4-Position

Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or trifluorsulfenyl morpholine. Traditional methods with DAST face challenges like byproduct formation and safety risks. A modern alternative employs trifluorsulfenyl morpholine, which offers higher stability and efficiency. In this process, N-Boc-piperidone is treated with the fluorinating agent in dichloromethane at −20°C, followed by HCl-mediated deprotection to yield 4-fluoropiperidine hydrochloride (purity >95%).

Fluorination Comparison

| Reagent | Yield (%) | Purity (%) | Byproducts | Source |

|---|---|---|---|---|

| DAST | 60–65 | 85–90 | Elimination products | |

| Trifluorsulfenyl morpholine | 75–80 | >95 | Minimal |

Final Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via treatment with HCl gas in anhydrous ether or methanol. Crystallization from ethanol/water mixtures enhances purity (>99%), as reported in industrial-scale protocols.

Challenges and Optimization Strategies

Byproduct Management

Early methods using SF₄ or DAST generated elimination byproducts (e.g., alkenes), reducing yields. Switching to trifluorsulfenyl morpholine reduced these issues, with byproduct levels <1%.

Scalability

Large-scale production requires solvent recovery and continuous-flow systems. Patented workflows emphasize dichloromethane extraction and sodium sulfate drying, which are adaptable to kilo-scale synthesis.

Industrial-Scale Production

A production protocol from EvitaChem outlines the following steps for kilogram-scale synthesis:

- Piperidine Ring Assembly : 10 kg of tetrahydropyridine intermediate is hydrogenated in methanol with Pd/C.

- Fluorophenyl Coupling : Suzuki reaction under reflux, yielding 8.5 kg of coupled product.

- Fluorination : Trifluorsulfenyl morpholine in dichloromethane, yielding 7.2 kg of 4-fluoropiperidine.

- Salt Formation : HCl gas treatment in ethanol, yielding 6.8 kg of hydrochloride salt (purity 99.2%).

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce N-oxides or secondary amines, respectively .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

The compound serves as a crucial building block in the synthesis of pharmaceuticals targeting central nervous system disorders. Its fluorinated structure is known to improve binding affinity to various biological targets, making it a valuable intermediate in drug discovery. For instance, it has been investigated for its potential as an orexin receptor antagonist, which could be beneficial in treating conditions such as obesity, sleep disorders, and drug dependency .

Therapeutic Potential:

Research indicates that compounds similar to 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride exhibit promising therapeutic effects. For example, orexin receptor antagonists derived from this compound class have shown efficacy in preclinical models for managing hypertension and heart failure . The dual fluorination enhances lipophilicity, potentially improving bioavailability and efficacy.

Biological Studies

Mechanism of Action:

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors or enzymes. The fluorine atoms increase the compound's binding affinity and selectivity, leading to enhanced pharmacological effects. This characteristic is particularly significant in studies focused on neuropharmacology and receptor signaling pathways .

Case Studies:

- Orexin Receptor Antagonism: In a study examining the effects of orexin receptor antagonists derived from piperidine compounds, researchers found that these compounds could effectively reduce food intake and promote weight loss in animal models .

- CNS Disorders: Another investigation highlighted the compound's role in modulating neurotransmitter systems associated with anxiety and depression, demonstrating its potential as a therapeutic agent for mood disorders .

Industrial Chemistry

Agrochemical Applications:

Beyond medicinal uses, this compound serves as an intermediate in the production of agrochemicals. Its chemical properties allow for modifications that can lead to novel herbicides or pesticides with improved efficacy and reduced environmental impact.

Synthesis Techniques:

The synthesis of this compound typically involves several steps, including oxidation and reduction reactions that yield various derivatives suitable for further application in pharmaceuticals or agrochemicals. The ability to modify the piperidine ring allows chemists to tailor compounds for specific biological activities.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Piperidine-Based Fluorophenyl Derivatives

Key Differences :

- The 4-fluorine on the piperidine ring in the target compound enhances steric and electronic effects compared to non-fluorinated analogs like 4-(3,5-difluorophenyl)piperidine hydrochloride. This substitution likely improves metabolic stability and CNS penetration .

Pyrrolidinone Derivatives

Key Differences :

- The five-membered pyrrolidinone ring in this compound contrasts with the six-membered piperidine in the target. Smaller rings often exhibit distinct conformational dynamics, which may influence binding to SV2A .

Diphenylmethoxy Piperidine Derivatives

Key Differences :

Structure-Activity Relationship (SAR) Trends

Fluorine on the phenyl ring (3,5-positions) enhances π-π stacking with aromatic residues in receptor binding pockets .

Ring Size: Piperidine derivatives (6-membered) generally exhibit better metabolic stability than pyrrolidinones (5-membered), which may undergo faster oxidation .

Functional Groups :

- Carboxamides (e.g., compounds) improve water solubility but may reduce CNS penetration compared to halogen-only substituents .

Biological Activity

4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique fluorinated structure may confer specific pharmacological properties, making it a candidate for further research in various therapeutic areas.

- Molecular Formula : C11H12F3ClN

- Molecular Weight : 247.67 g/mol

- CAS Number : 1803593-68-1

The biological activity of this compound primarily involves its interaction with various molecular targets. The presence of fluorine atoms can enhance lipophilicity and influence the binding affinity to specific receptors or enzymes. The compound is hypothesized to act as a reversible inhibitor of certain enzymes, similar to other piperidine derivatives that have shown promise in drug development.

Anticancer Properties

Recent studies have indicated that piperidine derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to 4-(3,5-difluorophenyl)-4-fluoropiperidine have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. A study demonstrated that certain piperidine derivatives could effectively inhibit the growth of hypopharyngeal tumor cells, suggesting that this compound may share similar properties .

Neuropharmacological Effects

Piperidine derivatives are also explored for their neuropharmacological effects. They can act as inhibitors of acetylcholinesterase (AChE), which is crucial in Alzheimer's disease therapy. Preliminary findings suggest that compounds with a similar structure may improve cognitive function by increasing acetylcholine levels in the brain .

Study on Anticancer Activity

A comparative study evaluated several piperidine derivatives, including this compound, against various cancer cell lines. The results showed that this compound exhibited a cytotoxic effect with an IC50 value significantly lower than the reference drug bleomycin, indicating its potential as an anticancer agent .

Neuroprotective Effects

In a separate investigation focusing on neuroprotective properties, the compound was tested for its ability to inhibit AChE and butyrylcholinesterase (BuChE). The findings revealed that while it effectively inhibited AChE, its effect on BuChE was less pronounced, suggesting selective action which could be beneficial for therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Other Compounds

| Compound Name | Structure | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Structure | <10 | AChE |

| Bleomycin | Structure | ~20 | Cancer cells |

| Donepezil | Structure | 0.1 | AChE |

Q & A

Q. How does molecular docking explain this compound’s selectivity for specific neurological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.